2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate
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Description
2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C28H28N4O8S and its molecular weight is 580.61. The purity is usually 95%.
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Scientific Research Applications
Radiosensitizers and Cytotoxins
Compounds with nitrothiophene moieties have been synthesized and evaluated for their potential as radiosensitizers and selective bioreductively activated cytotoxins. These studies highlight the exploration of nitrothiophene derivatives for cancer therapy, indicating the potential for related compounds in therapeutic applications (Threadgill et al., 1991).
Dyeing Polyester Fibers
Research into thiophene derivatives for the dyeing of polyester fibers has demonstrated the utility of these compounds in textile applications. They have been found to provide vibrant colors with excellent fastness properties, showcasing the application of complex thiophene compounds in material science and engineering (Iyun et al., 2015).
Nonlinear Optical Properties
The study of hydrazone derivatives with nitrobenzoate groups has contributed to the understanding of materials with potential applications in photonic devices due to their significant nonlinear optical properties. This research underscores the relevance of such complex molecules in developing optical limiters and other photonic technologies (Nair et al., 2022).
Electrochromic Materials
Investigations into copolymers based on thiophene and other heterocycles have identified their promising electrochromic properties, suggesting applications in smart windows, displays, and camouflage materials. These studies exemplify the application of sophisticated organic molecules in the creation of advanced functional materials with tunable optical properties (Algi et al., 2013).
Properties
IUPAC Name |
diethyl 5-[[(Z)-3-(2,4-dimethylanilino)-1-hydroxy-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O8S/c1-6-39-27(35)21-17(5)24(28(36)40-7-2)41-26(21)31-30-22(23(33)18-9-11-19(12-10-18)32(37)38)25(34)29-20-13-8-15(3)14-16(20)4/h8-14,33H,6-7H2,1-5H3,(H,29,34)/b23-22-,31-30? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKAKVBXMFMFIU-IHJAFOEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(=C(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=N/C(=C(/C2=CC=C(C=C2)[N+](=O)[O-])\O)/C(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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